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Compound of Interest

Compound Name: 6-Ethoxy-4-methylpyridin-3-amine
CAS No.: 142078-43-1
Cat. No.: B142743
Get Quote
. J

Executive Summary & Structural Landscape

3-Amino-4-methylpyridine (CAS: 3430-27-1), also known as 3-amino-4-picoline, is a critical
pyridine derivative distinct from its more common isomer, 2-amino-4-methylpyridine. While
often overshadowed by its role as a raw material for the anti-HIV drug Nevirapine, recent
crystallographic studies have elevated its status as a versatile ligand in Crystal Engineering
and Metal-Organic Framework (MOF) design.

Unlike 2-aminopyridines, which readily form self-complementary R

(8) dimers, 3-amino-4-methylpyridine relies on heterosynthons for stable crystallization. Its
steric profile—defined by the vicinal methyl and amino groups—dictates a preference for
forming chain motifs or discrete adducts with carboxylic acids, rather than planar sheets.

Key Crystallographic Benchmarks
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Detailed Structural Analysis
The R (8) Heterosynthon

In the solid state, 3-amino-4-methylpyridine acts as a robust hydrogen bond acceptor at the
pyridine ring nitrogen (

). When co-crystallized with carboxylic acids (e.g., 4-formylbenzoic acid), it forms a classic R
(8) supramolecular heterosynthon.[1]
e Mechanism: The acid's hydroxyl group donates a proton to the pyridine nitrogen (

), while the amino group (

) donates a proton to the acid's carbonyl oxygen (

).

o Geometry: This two-point recognition creates a planar, cyclic interface that locks the ligand in
position, overcoming the steric repulsion of the adjacent methyl group.

e Data Point: In the 3-amino-4-methylpyridine : 4-formylbenzoic acid co-crystal, the
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distance is 2.567(3) A, indicating a strong, charge-assisted hydrogen bond.

Packing Efficiency & Space Group

The presence of the methyl group at position 4 forces the molecule to adopt lower symmetry
packing arrangements to maximize density.

e Triclinic

: Most co-crystals of this ligand crystallize in the triclinic system. This low-symmetry space
group allows the molecules to slide into offset stacking arrangements (

interactions), avoiding direct steric clash between the methyl groups of adjacent layers.

Experimental Protocols
Protocol A: Green Synthesis of Co-Crystals
(Mechanochemistry)

Objective: Isolate the 1:1 co-crystal of 3-amino-4-methylpyridine and a carboxylic acid co-
former (e.g., 4-formylbenzoic acid).

Reagents:

e 3-Amino-4-methylpyridine (98% purity, solid)

e Co-former: 4-Formylbenzoic acid

e Solvent: Methanol (HPLC grade) - for catalytic trace only
Workflow:

» Stoichiometric Weighing: Weigh 1.0 mmol of 3-amino-4-methylpyridine (108.14 mg) and 1.0
mmol of the carboxylic acid.

o Pre-Milling: Place solids in a stainless steel grinding jar with two 7mm stainless steel balls.

e LAG (Liquid Assisted Grinding): Add
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of Methanol. Note: The solvent acts as a kinetic lubricant to facilitate molecular diffusion.

e Grinding: Set ball mill to 30 Hz for 20 minutes.

» Validation: Analyze the resulting pale-yellow powder via PXRD. Look for the disappearance
of starting material peaks and the emergence of new low-angle reflections characteristic of
the co-crystal phase.

Protocol B: Single Crystal Growth (Solvent Evaporation)

Objective: Grow X-ray quality single crystals for structure determination.

Dissolution: Dissolve the mechanochemical product (from Protocol A) in a minimum volume
of hot Methanol (

)

Filtration: Filter through a

PTFE syringe filter into a clean scintillation vial.

Slow Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-
free environment at

Harvesting: Crystals (typically blocks or plates) should appear within 3-5 days.

Application Workflows & Pathways
Pharmaceutical Synthesis Pathway (Nevirapine)

3-Amino-4-methylpyridine is the "molecular scaffold" upon which the dipyridodiazepinone core
of Nevirapine is built. The crystal structure stability of the intermediate (CAPIC) is vital for yield
optimization.

Nitration & Reduction
or Boronic Acid coupling

Chlorination Cyclization with
H202 / HCI 2-Chloro-3-amino-4-picoline Cyclopropylamine > Nevirapine
Steric bulk of Methyl (CAPIC) ()]

3-Amino-4-methylpyridine
(Ligand Scaffold)

4-Methylpyridine
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Figure 1: Synthetic pathway highlighting 3-amino-4-methylpyridine as the critical branch point.
The steric bulk of the methyl group at position 4 is exploited to direct subsequent chlorination to
position 2.

Supramolecular Interaction Map

This diagram illustrates the competing interactions that dictate the crystal packing.
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Figure 2: Interaction map showing the primary heterosynthon formation (Green) and the
internal steric conflict (Red) that prevents flat sheet formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142743?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

